3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone
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Overview
Description
3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone is an organic compound that belongs to the class of isoxazolones. Isoxazolones are known for their diverse chemical reactivity and potential applications in various fields such as medicinal chemistry and materials science. This compound, in particular, features a phenyl group and a phenylsulfonyl group attached to the isoxazolone ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Compounds like “3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone” often target enolate anions generated in situ from ketones or esters .
Mode of Action
These compounds can enable an oxidation of enolates to provide α-hydroxylated compounds . The transfer of oxygen from N-sulfonyloxaziridines to nucleophiles happens in a SN2 mechanism, in which the enolate anion as nucleophile attacks the oxaziridine oxygen atom to give a hemiaminal intermediate .
Biochemical Pathways
The affected pathways often involve the α-hydroxylation of ketones and esters, known as Davis Oxidation . This can lead to the production of α-hydroxy carbonyl or carboxyl compounds .
Pharmacokinetics
Similar compounds are often used as substrates for enolate reactions .
Result of Action
The molecular and cellular effects often involve the generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones .
Biochemical Analysis
Biochemical Properties
3-Phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone is known to interact with various enzymes and proteins . This compound enables the generation of sulfinate anions by oxidation of the corresponding thiolates .
Molecular Mechanism
The molecular mechanism of this compound involves the transfer of oxygen from N-sulfonyloxaziridines to nucleophiles in a SN2 mechanism . The enolate anion, acting as a nucleophile, attacks the oxaziridine oxygen atom to give a hemiaminal intermediate . This intermediate then fragments to a sulfinimine and the desired α-hydroxy ketone .
Metabolic Pathways
Given its role in the α-hydroxylation of ketones and esters, it is likely to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone typically involves the following steps:
Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using phenyl halides and suitable catalysts.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using phenylsulfonyl chlorides and bases like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenyl and phenylsulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halides, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted isoxazolone derivatives depending on the reagents used.
Scientific Research Applications
3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine:
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine: Similar structure but different reactivity and applications.
Uniqueness
3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone is unique due to its specific combination of functional groups and the isoxazolone ring, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c17-15-11-14(12-7-3-1-4-8-12)16(20-15)21(18,19)13-9-5-2-6-10-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCPNOQSVXJSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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